(5Z)-3-(furan-2-ylmethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16300448
Molecular Formula: C28H23N3O3S2
Molecular Weight: 513.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23N3O3S2 |
|---|---|
| Molecular Weight | 513.6 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H23N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h3-12,14-17H,1,13,18H2,2H3/b25-16- |
| Standard InChI Key | RGNITUFFHINLJA-XYGWBWBKSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the thiazolidinone class, featuring a 1,3-thiazolidin-4-one scaffold substituted with a furan-2-ylmethyl group at position 3 and a pyrazole-derived methylidene moiety at position 5. Its IUPAC name reflects the Z-configuration of the exocyclic double bond, critical for maintaining structural integrity and bioactivity. The molecular formula C28H23N3O3S2 (molecular weight: 513.6 g/mol) underscores its heterocyclic complexity, with key functional groups including:
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A thioxo group at position 2, enhancing electrophilic reactivity.
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A propenyloxy-substituted phenyl ring on the pyrazole, contributing to lipophilicity.
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A furan ring, which may facilitate π-π stacking interactions with biological targets .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence starting with the preparation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-mercaptoacetic acid. Subsequent steps include:
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Pyrazole Ring Formation: A 1,3-dipolar cycloaddition between hydrazines and diketones yields the 1-phenyl-3-arylpyrazole intermediate .
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Aldol Condensation: Introduction of the furan-2-ylmethyl group via a Knoevenagel reaction under basic conditions.
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Purification: Chromatography and recrystallization achieve >95% purity, as confirmed by HPLC.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Thiourea, α-mercaptoacetic acid | 80 | 65 |
| Cycloaddition | Phenylhydrazine, diketone | 120 | 72 |
| Knoevenagel | Furfural, piperidine | 25 | 58 |
Industrial Production Challenges
Scalability requires optimization of continuous flow reactors to mitigate exothermic risks during cycloaddition. Automation improves reproducibility, but the propenyloxy group’s sensitivity to oxidation necessitates inert atmospheres .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and dichloromethane. Stability studies indicate decomposition at >150°C, with photodegradation observed under UV light.
Spectroscopic Characterization
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S).
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NMR: δ 7.85 ppm (pyrazole H), δ 5.32 ppm (propenyloxy CH₂) .
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MS: [M+H]⁺ at m/z 514.6.
Biological Activities and Mechanisms
Anticancer Activity
In a 2018 study, structurally analogous thiazolidinone–pyrazole hybrids demonstrated potent activity against Ehrlich ascites carcinoma (IC₅₀: 8.2 µM) and MDA-MB231 breast cancer cells (IC₅₀: 11.5 µM) . Mechanistically, these compounds inhibit MDM2-p53 interactions, reactivating apoptotic pathways .
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 5h | Ehrlich | 8.2 | 12.4 |
| 5i | MDA-MB231 | 11.5 | 9.8 |
Pharmacological and Toxicological Profiles
In Silico ADMET Predictions
Computational models suggest high plasma protein binding (89%) and moderate blood-brain barrier permeability (logBB: -0.7) . The propenyloxy group may confer hepatotoxicity risks, warranting further in vivo studies.
Cytotoxicity Selectivity
Notably, the compound exhibits low toxicity toward human dermal fibroblasts (IC₅₀ > 100 µM), indicating a favorable therapeutic window .
Future Directions
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Mechanistic Studies: Elucidate the role of the Z-configuration in target binding via X-ray crystallography.
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Prodrug Development: Mask the thioxo group to improve oral bioavailability.
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Combination Therapies: Synergy studies with checkpoint inhibitors or antifungals.
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